![molecular formula C14H11ClN4 B14168380 [2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine CAS No. 332850-65-4](/img/structure/B14168380.png)
[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine typically involves the reaction of 2-chlorobenzoyl chloride with anthranilic acid to form 2-(2-chlorophenyl)quinazolin-4-one. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases and DNA topoisomerases.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4-Chlorophenyl)quinazolin-4-yl]hydrazine
- [2-(2-Bromophenyl)quinazolin-4-yl]hydrazine
- [2-(2-Methylphenyl)quinazolin-4-yl]hydrazine
Uniqueness
[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature enhances its ability to interact with molecular targets and contributes to its distinct biological activities compared to other similar compounds .
Propriétés
Numéro CAS |
332850-65-4 |
|---|---|
Formule moléculaire |
C14H11ClN4 |
Poids moléculaire |
270.72 g/mol |
Nom IUPAC |
[2-(2-chlorophenyl)quinazolin-4-yl]hydrazine |
InChI |
InChI=1S/C14H11ClN4/c15-11-7-3-1-5-9(11)13-17-12-8-4-2-6-10(12)14(18-13)19-16/h1-8H,16H2,(H,17,18,19) |
Clé InChI |
MXFVFKSARKQTOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NN |
Solubilité |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





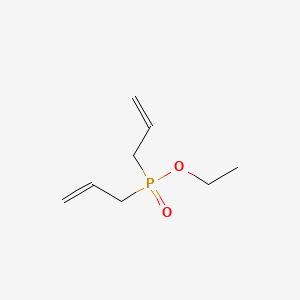
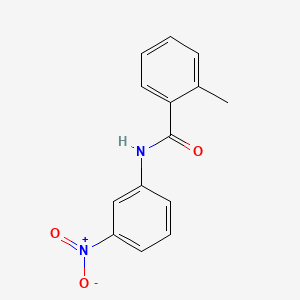
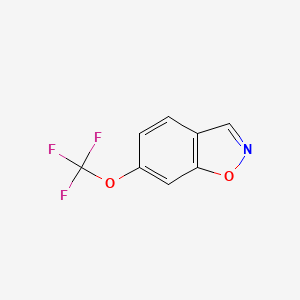
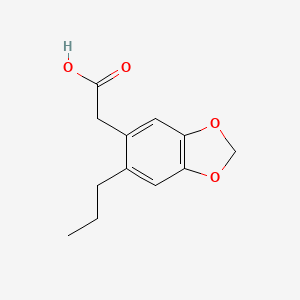
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)

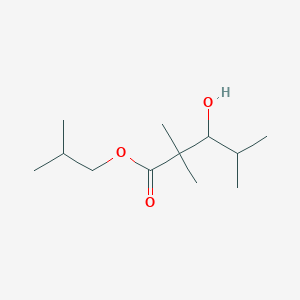
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)

![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![4,5-Dichloro-1-[2-(4-fluorophenoxy)ethyl]imidazole](/img/structure/B14168376.png)
